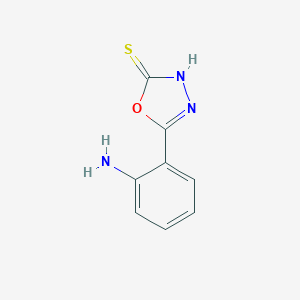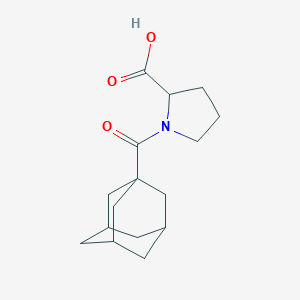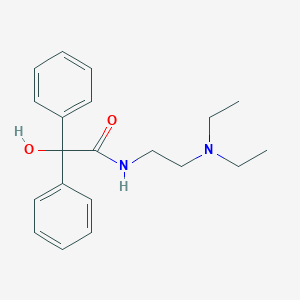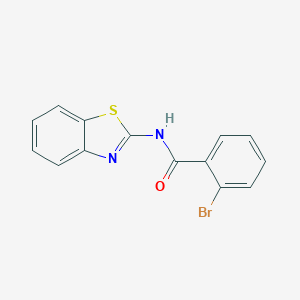![molecular formula C25H38O6 B182106 (1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate CAS No. 149949-05-3](/img/structure/B182106.png)
(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate" is a complex organic molecule that appears to be related to hexahydronaphthalene derivatives. These derivatives are often of interest due to their potential biological activities and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of hexahydronaphthalene derivatives can be achieved through various methods. For instance, the intramolecular hydroarylation of allenyl arenes catalyzed by platinum can efficiently produce 1,4-dihydronaphthalenes with various substituents . Additionally, the synthesis of related compounds such as 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol has been reported, which involves multiple steps including methylation, Friedel-Crafts acylation, and Birch reduction . Moreover, the preparation of chiral intermediates for compounds like Mevinolin and Compactin through regiospecific ring opening of tetrahydrofuran derivatives has been described . These methods highlight the complexity and versatility of synthetic approaches to hexahydronaphthalene derivatives.
Molecular Structure Analysis
The molecular structure of hexahydronaphthalene derivatives is characterized by the presence of a hexahydronaphthalene nucleus, which can be synthesized enantioselectively as demonstrated in the synthesis of the compactin nucleus . The stereochemistry of such compounds is crucial for their biological activity, as seen in the case of bexarotene analogues, where modifications to the tetrahydronaphthalene moiety can lead to improved biological selectivity and potency .
Chemical Reactions Analysis
Hexahydronaphthalene derivatives can undergo various chemical reactions. For example, the photoenolization process can be used to achieve regiospecific Diels-Alder reactions with photodienols derived from benzyl-2 and ethyl-2 benz, leading to tetrahydro- and dihydronaphthols with various substituents . Additionally, intramolecular alkylation reactions of diazomethyl ketones derived from dihydronaphthalenones have been studied, showcasing the reactivity of these compounds under different conditions10.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexahydronaphthalene derivatives are influenced by their substituents and stereochemistry. For instance, the synthesis and optical properties of fluorescent probes based on naphthalene derivatives for β-amyloid detection have been investigated, demonstrating the effects of solvent polarity on the optical properties of these compounds . The selective synthesis of dimethylnaphthalene, a key material for poly(ethylene naphthalate), showcases the importance of selectivity in the synthesis of industrially relevant derivatives .
properties
IUPAC Name |
[(1S,3R,4S,7S,8S)-4-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-6-25(4,5)24(29)31-20-11-15(3)23(28)19-9-7-14(2)18(22(19)20)10-8-17-12-16(26)13-21(27)30-17/h7,9,14-18,20,23,26,28H,6,8,10-13H2,1-5H3/t14-,15+,16+,17+,18-,20-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYROLUQFDDXMM-LDTLXGEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2=C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H](C2=C1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617757 |
Source


|
| Record name | (1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
CAS RN |
149949-05-3 |
Source


|
| Record name | (1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

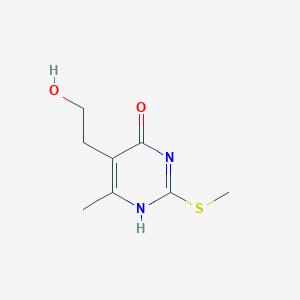
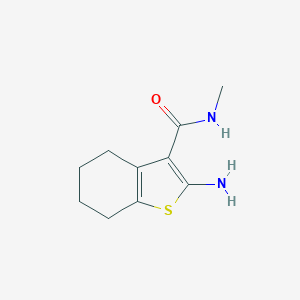
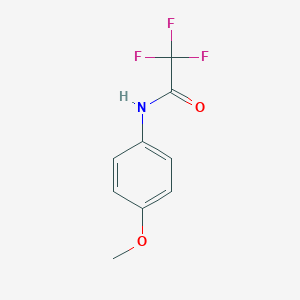
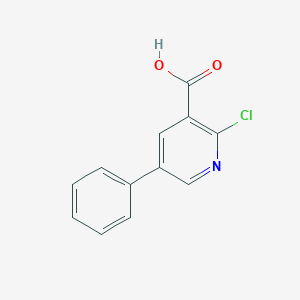
![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)
![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)
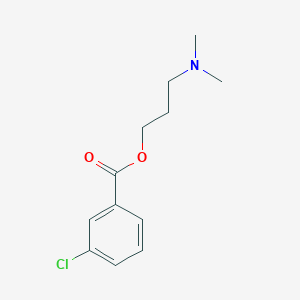
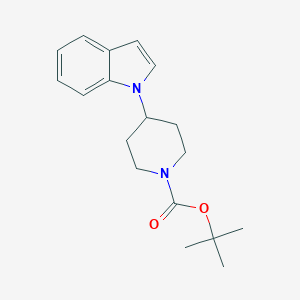
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)
